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Compound of Interest

Compound Name:

4-[(4-

Chlorophenoxy)methyl]piperidine-

d4

Cat. No.: B1153286 Get Quote

Technical Guide: 4-[(4-
Chlorophenoxy)methyl]piperidine-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[(4-
Chlorophenoxy)methyl]piperidine-d4, a deuterated isotopologue of a versatile building block

used in pharmaceutical and agrochemical research. This document details its availability,

chemical properties, and representative experimental protocols for its synthesis and analysis,

designed to support researchers in their drug discovery and development endeavors.

Supplier and Availability
4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a specialized chemical available from a limited

number of suppliers, primarily on a custom synthesis basis. This indicates that the compound is

not typically held in stock and is produced upon request, leading to longer delivery times.
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Supplier/Brand Distributor(s)
Catalog
Number

Typical
Availability

Notes

Toronto

Research

Chemicals

Biomall[1][2],

LGC

Standards[3]

C375067

5-6 Weeks[1][2] /

Custom

Synthesis[3]

Available in small

quantities (e.g.,

1mg)[1][2].

Chemical and Physical Data
The following table summarizes the key chemical and physical properties of 4-[(4-
Chlorophenoxy)methyl]piperidine-d4. As this compound is often a custom synthesis product,

a standard certificate of analysis with detailed purity and isotopic enrichment is not readily

available. The data presented here is a combination of known values and representative

specifications.

Property Value Source/Note

Chemical Name

4-[(4-

Chlorophenoxy)methyl]piperidi

ne-d4

-

Molecular Formula C₁₂D₄H₁₂ClNO LGC Standards[3]

Molecular Weight 229.74 LGC Standards[3]

Unlabelled CAS Number 63608-33-3 LGC Standards[3]

Appearance Off-white to white solid Representative

Purity (by NMR/LC-MS) ≥98% Representative

Deuterium Incorporation ≥99% Representative

Storage Conditions 2-8°C, under inert atmosphere Representative

Application in Research
The non-deuterated analogue, 4-(4-chlorophenoxy)piperidine, and similar structures are

recognized as important intermediates in the synthesis of bioactive molecules. These

compounds are particularly significant in the development of therapeutic agents targeting
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neurological disorders. The piperidine moiety is a common scaffold in medicinal chemistry, and

its derivatives are explored for their interactions with various biological targets, including

dopamine receptors. For instance, related compounds like 4,4-difluoro-3-

(phenoxymethyl)piperidine derivatives have been investigated as potent and selective

antagonists for the dopamine D4 receptor, which is implicated in conditions such as

Parkinson's disease.

The deuterated form, 4-[(4-Chlorophenoxy)methyl]piperidine-d4, is primarily used as an

internal standard in pharmacokinetic studies and for mass spectrometry-based quantitative

analysis of the parent compound or its metabolites. The deuterium labeling provides a distinct

mass signature without significantly altering the chemical properties, allowing for precise

quantification in complex biological matrices.

Representative Experimental Protocols
While specific experimental protocols for 4-[(4-Chlorophenoxy)methyl]piperidine-d4 are not

publicly available, the following sections describe a representative synthesis and analytical

workflow based on methodologies reported for analogous compounds.

Synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine-d4
The synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 can be envisioned through a

multi-step process starting from commercially available materials. A plausible synthetic route is

outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1153286?utm_src=pdf-body
https://www.benchchem.com/product/b1153286?utm_src=pdf-body
https://www.benchchem.com/product/b1153286?utm_src=pdf-body
https://www.benchchem.com/product/b1153286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Deuteration

Step 2: Reduction

Step 3: N-Protection

Step 4: Williamson Ether Synthesis

Step 5: Deprotection

Piperidine-4-carboxylic acid ethyl ester

Ethyl isonipecotate-2,2,6,6-d4

LiAlD4, THF

(Piperidin-4-yl-d4)methanol

LiAlH4, THF

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate-d4

Boc2O, Et3N, DCM

tert-Butyl 4-(((4-chlorophenoxy)methyl)piperidine-1-carboxylate)-d4

4-Chlorophenol, NaH, DMF

4-[(4-Chlorophenoxy)methyl]piperidine-d4

TFA, DCM

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
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Methodology:

Deuteration of the Piperidine Ring: The synthesis can commence with the deuteration of a

suitable piperidine precursor. For example, the α-protons to the nitrogen in ethyl

isonipecotate can be exchanged with deuterium using a strong base in a deuterated solvent,

followed by reduction of the ester.

Reduction to the Alcohol: The resulting deuterated ester is then reduced to the

corresponding alcohol, (Piperidin-4-yl-d4)methanol, using a reducing agent like lithium

aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Nitrogen Protection: The secondary amine of the piperidine ring is protected to prevent side

reactions in the subsequent step. A common protecting group is the tert-butyloxycarbonyl

(Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like

triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).

Williamson Ether Synthesis: The protected alcohol is then coupled with 4-chlorophenol under

Williamson ether synthesis conditions. This typically involves deprotonating the alcohol with

a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide

(DMF), followed by the addition of 4-chlorophenol.

Deprotection: The final step is the removal of the Boc protecting group. This is commonly

achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM, to

yield the desired product, 4-[(4-Chlorophenoxy)methyl]piperidine-d4.

Purification: The final compound would be purified using standard techniques such as column

chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Analytical Characterization
The identity and purity of the synthesized 4-[(4-Chlorophenoxy)methyl]piperidine-d4 would

be confirmed using a suite of analytical techniques.
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Purified Compound

Structural Confirmation

Purity Assessment

Isotopic Enrichment

1H NMR, 13C NMR

High-Resolution Mass Spectrometry (HRMS)

HPLC

LC-MS

Mass Spectrometry (MS)

Click to download full resolution via product page

Figure 2: Analytical workflow for the characterization of 4-[(4-
Chlorophenoxy)methyl]piperidine-d4.

Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To confirm the overall structure and the absence of non-deuterated starting

materials. The integration of the remaining proton signals would be consistent with the

deuterated structure.

¹³C NMR: To verify the carbon skeleton of the molecule.

Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by

providing a highly accurate mass measurement of the molecular ion. This is also crucial

for confirming the incorporation of four deuterium atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the

compound and to confirm its molecular weight.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

product by separating it from any residual starting materials or by-products. A suitable

method would involve a C18 reversed-phase column with a mobile phase gradient of water

and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic

acid.

Potential Signaling Pathway Involvement
Given that structurally similar compounds are investigated as dopamine D4 receptor

antagonists, 4-[(4-Chlorophenoxy)methyl]piperidine-d4 could be used in studies related to

the dopamine signaling pathway. The dopamine D4 receptor is a G-protein coupled receptor

(GPCR) that, upon binding to its ligand dopamine, can modulate downstream signaling

cascades, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP

(cAMP) levels.
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Figure 3: Simplified dopamine D4 receptor signaling pathway and the inhibitory role of an
antagonist.
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In a research context, the non-deuterated version of this compound would be used to study its

antagonist effects on this pathway, while the deuterated version would serve as a tool for

quantifying the antagonist's concentration in biological samples during these experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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